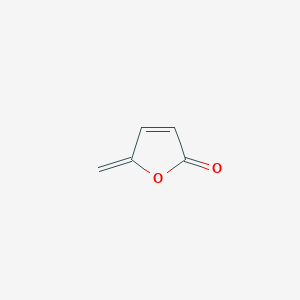
Protoanemonin
Vue d'ensemble
Description
Synthesis Analysis
Protoanemonin can be synthesized from (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one through reductive dehalogenation reactions using zinc. This process also allows for the synthesis of derivatives, showing significant cytotoxic activities against human cancer cell lines, surpassing even those of reference drugs like cisplatin in efficacy (Villegas Pañeda & Ramírez Apán, 2020).
Molecular Structure Analysis
Protoanemonin's molecular structure is pivotal in its biosynthesis. Studies have shown that 2-oxoglutarate is a crucial biosynthetic intermediate, leading directly to protoanemonin. This discovery was based on labeling patterns observed in protoanemonin biosynthesized from various carbon-labeled substrates by Ranunculus glaber, demonstrating the stereospecific elimination of the pro-3S hydrogen atom from 2-oxoglutarate (Suga & Hirata, 1982).
Chemical Reactions and Properties
Protoanemonin undergoes Diels-Alder reactions with heterosubstituted dienes under various conditions, proving to be a good dienophile towards electron-rich dienes. This reactivity allows it to form adducts that can be transformed into valuable synthetic building blocks (Alonso et al., 1991).
Physical Properties Analysis
The physical properties of protoanemonin, such as its stability in plant extracts, have been studied, indicating its concentration levels and stability vary depending on storage conditions and plant species. This variability in stability is crucial for its therapeutic and toxicological relevance, necessitating careful monitoring of its concentrations in pharmaceutical and biomedical applications (Müller, Bertrams, & Stintzing, 2020).
Chemical Properties Analysis
Protoanemonin's chemical properties, particularly its antimicrobial activity, have been highlighted in various studies. Its mechanism of action includes inhibiting microbial growth by interacting with microtubules, showcasing its potential as an antifungal agent against a range of dermatophytes and yeasts. The structural analogies between protoanemonin and other cytotoxic unsaturated lactones suggest a possible mechanism of action that involves the amino acid cysteine (Mares, 1987).
Applications De Recherche Scientifique
-
Pharmacology
- Protoanemonin is a natural furanone found in several plants used in Chinese folk medicine . It has shown diverse biological activities, including the treatment of inflammatory processes and the prevention and treatment of various types and stages of cancer .
- The conversion of ranunculin into protoanemonin occurs through hydrolysis when the plants are damaged. Subsequently, protoanemonin undergoes cyclodimerization to form anemonin .
- Anemonin demonstrates diverse biological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects . It exhibits the greatest promise in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .
- The results of these applications are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation .
-
Toxicology
- Protoanemonin is a toxin found in all plants of the buttercup family (Ranunculaceae) . When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin .
- Contact with a wounded plant causes itch, rashes, or blistering on contact with the skin or mucosa. Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis .
- When drying the plant, protoanemonin comes into contact with air and dimerizes to anemonin, which is further hydrolyzed to a non-toxic dicarboxylic acid .
-
Microbiology
- Protoanemonin has been reported to possess antibacterial properties . It has been found to significantly reduce the expression of genes and secretion of proteins known to be under control of quorum sensing in Pseudomonas aeruginosa .
- This suggests that protoanemonin could be used as a natural quorum sensing inhibitor, selectively activating iron starvation response .
- The results of these applications are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation .
-
Environmental Science
- Protoanemonin is a byproduct in the biodegradation of organochloride xenobiotics by pseudomonads Pseudomonas sp. B13 and Pseudomonas reinekei MT1 .
- The process involves the breakdown of unstable glucoside, ranunculin, into glucose and the toxic protoanemonin when the plant is wounded or macerated .
- This suggests that protoanemonin could be used as a natural quorum sensing inhibitor, selectively activating iron starvation response .
-
Antifungal Agent
- Protoanemonin has been reported to possess antifungal properties .
- In vitro studies have shown that protoanemonin has significant activity against various fungal strains .
- The results of these applications are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation .
Safety And Hazards
Contact with a wounded plant containing Protoanemonin can cause itch, rashes, or blistering on contact with the skin or mucosa . Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis . The lethal dose or concentration (LD50) in mice is 190 mg·kg−1 .
Orientations Futures
Protoanemonin significantly reduced the expression of genes and secretion of proteins known to be under control of quorum sensing in P.aeruginosa . Moreover, it activated genes and gene products involved in iron starvation response . This suggests that Protoanemonin could have potential applications in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .
Propriétés
IUPAC Name |
5-methylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZJZKPGHQTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148346 | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protoanemonin | |
CAS RN |
108-28-1 | |
| Record name | Protoanemonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoanemonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylenefuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOANEMONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



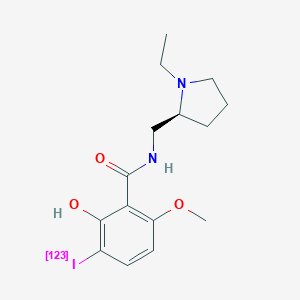
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
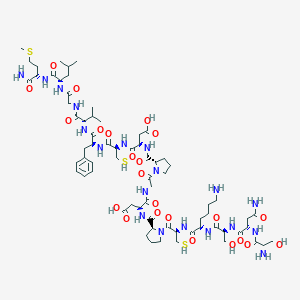
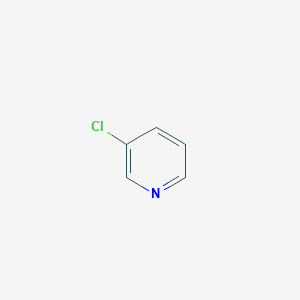
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
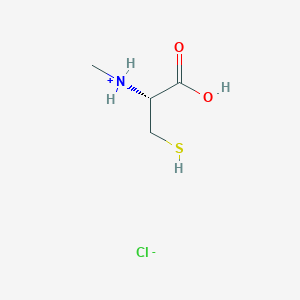
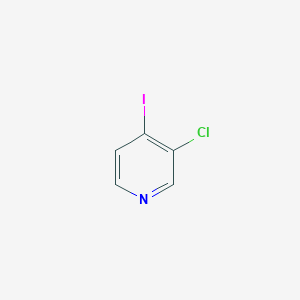
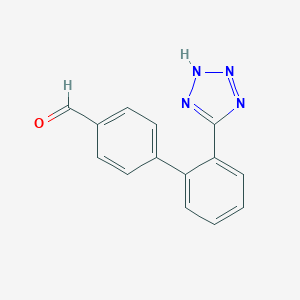

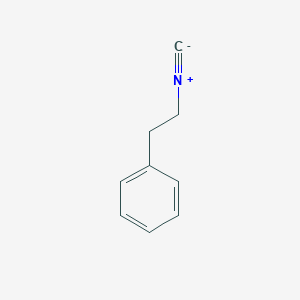
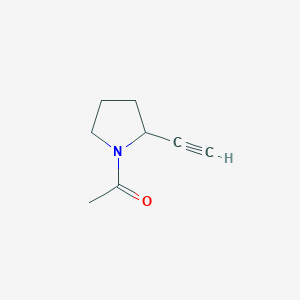
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
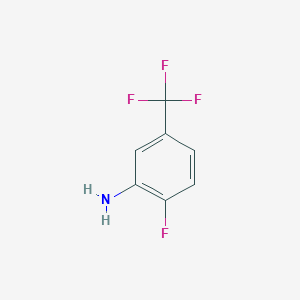
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)